molecular formula C25H23BrN2 B14924337 4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B14924337
M. Wt: 431.4 g/mol
InChI Key: IIPNSNBIUSHLOS-UHFFFAOYSA-N
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Description

4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 3-methylbenzylamine and 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-imidazole
  • 4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-triazole

Uniqueness

4-bromo-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23BrN2

Molecular Weight

431.4 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methylphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23BrN2/c1-17-7-11-21(12-8-17)24-23(26)25(22-13-9-18(2)10-14-22)28(27-24)16-20-6-4-5-19(3)15-20/h4-15H,16H2,1-3H3

InChI Key

IIPNSNBIUSHLOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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